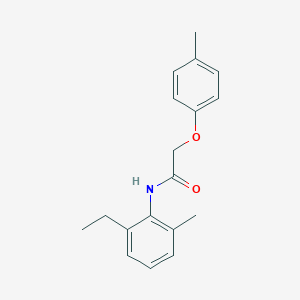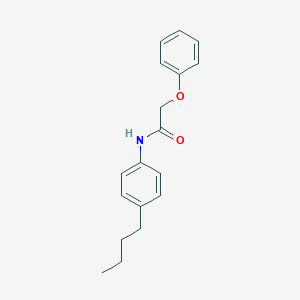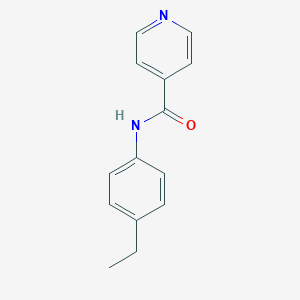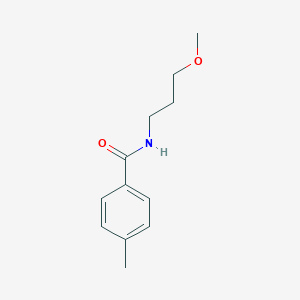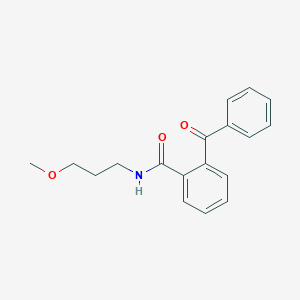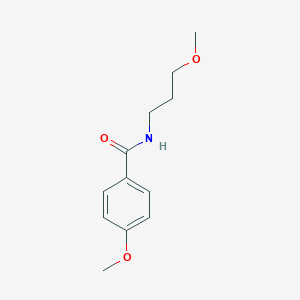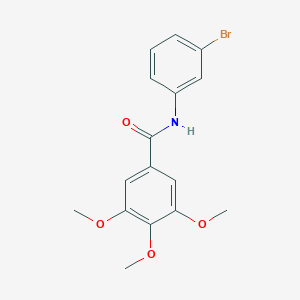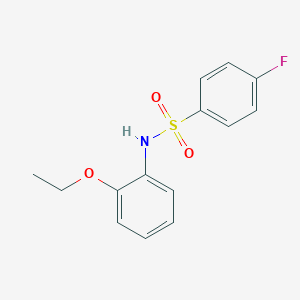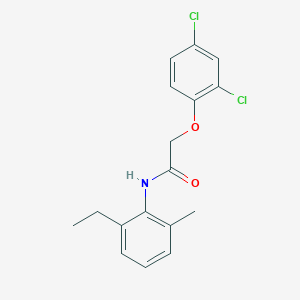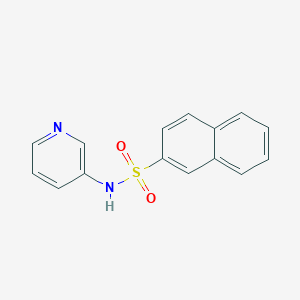
N-(pyridin-3-yl)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-yl)naphthalene-2-sulfonamide, also known as NSC-39830, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, NSC-39830 has been found to exhibit unique properties that make it a promising candidate for various biomedical applications.
Wirkmechanismus
The mechanism of action of N-(pyridin-3-yl)naphthalene-2-sulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in several types of cancer and plays a crucial role in tumor growth and metastasis. By inhibiting CAIX, N-(pyridin-3-yl)naphthalene-2-sulfonamide can effectively suppress the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(pyridin-3-yl)naphthalene-2-sulfonamide has been found to exhibit several biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory properties. It also exhibits neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(pyridin-3-yl)naphthalene-2-sulfonamide is its high potency and selectivity for CAIX inhibition. This makes it a valuable tool for studying the role of CAIX in cancer and other diseases. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(pyridin-3-yl)naphthalene-2-sulfonamide. One area of interest is the development of N-(pyridin-3-yl)naphthalene-2-sulfonamide-based therapeutics for the treatment of cancer and other diseases. Another potential application of this compound is in the development of imaging agents for the detection of CAIX in tumors. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(pyridin-3-yl)naphthalene-2-sulfonamide and its potential for use in other disease states.
Synthesemethoden
The synthesis of N-(pyridin-3-yl)naphthalene-2-sulfonamide involves the reaction of 3-pyridinylboronic acid with 2-naphthalenesulfonyl chloride in the presence of a palladium catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents and has a melting point of 244-246°C.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-3-yl)naphthalene-2-sulfonamide has been the focus of several scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that N-(pyridin-3-yl)naphthalene-2-sulfonamide exhibits anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
Eigenschaften
Molekularformel |
C15H12N2O2S |
|---|---|
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
N-pyridin-3-ylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C15H12N2O2S/c18-20(19,17-14-6-3-9-16-11-14)15-8-7-12-4-1-2-5-13(12)10-15/h1-11,17H |
InChI-Schlüssel |
SCMYLUCEZWLKJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





